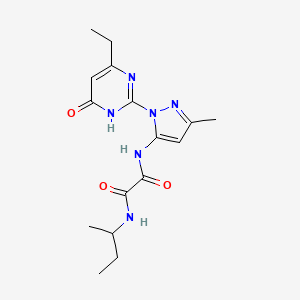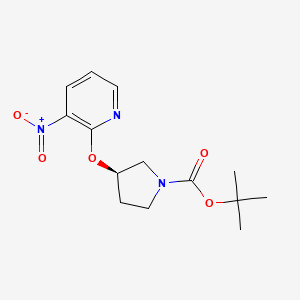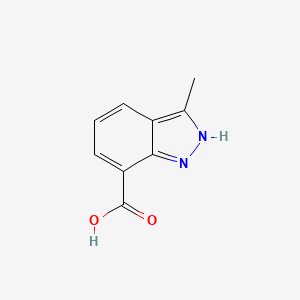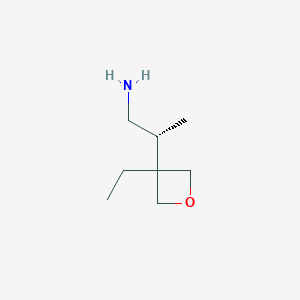![molecular formula C16H16N4O2S B2693312 4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 872856-66-1](/img/structure/B2693312.png)
4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” is a derivative of 2,2′∶6′,2″-terpyridine (terpy) that has been modified at the 4′ position . It is part of a variety of terpy derivatives that have been synthesized to generate bifunctional chelates .
Synthesis Analysis
The synthesis of these bifunctional chelates, including “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine”, is based on the nucleophilic substitution of 4′-chloroterpyridine . This method has been described as a particularly convenient route to these bifunctional chelates .Molecular Structure Analysis
The crystal structure of “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .Chemical Reactions Analysis
The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized . This suggests that “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” can participate in complexation reactions with these metals.Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition and Antihypertensive Activity
Research on related pyrazolo[3,4-d]pyrimidines has highlighted their potential in inhibiting specific enzymes and demonstrating antihypertensive activity. For example, a series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This inhibition correlates with cellular activity and in vivo antihypertensive effects. Substitutions at various positions on the pyrazolo[3,4-d]pyrimidine core affect both enzymatic inhibition potency and metabolic stability, demonstrating the chemical versatility of the scaffold for developing therapeutics (Dumaitre & Dodic, 1996).
Anti-inflammatory Properties Without Ulcerogenic Activity
Another study on pyrazolo[1,5-a]pyrimidines, a structurally related class, showed that these compounds possess anti-inflammatory properties without the ulcerogenic side effects typical of many nonsteroidal anti-inflammatory drugs (NSAIDs). This indicates the potential for developing safer anti-inflammatory medications using the pyrazolo[3,4-d]pyrimidine scaffold as a starting point (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives demonstrated potent anticancer and anti-5-lipoxygenase activities, suggesting the utility of the pyrazolo[3,4-d]pyrimidine framework in the design of drugs targeting cancer and inflammation-related pathways. The structure-activity relationship (SAR) study within this series highlighted the importance of specific substitutions for achieving high levels of activity and stability (Rahmouni et al., 2016).
Antibacterial Activity
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity provided insights into the antimicrobial potential of this chemical class. The study showcased a straightforward synthetic approach and identified compounds with significant antibacterial effects, underlining the potential for developing new antimicrobial agents (Rostamizadeh et al., 2013).
Eigenschaften
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-4-12(5-3-1)20-15-13(10-19-20)16(18-11-17-15)23-9-6-14-21-7-8-22-14/h1-5,10-11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRJHGLJHRAEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)

![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2693239.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)


![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)